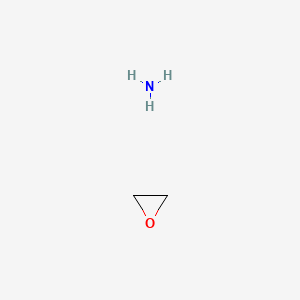

Azane; oxirane

Cat. No. B8503301

Key on ui cas rn:

93455-59-5

M. Wt: 61.08 g/mol

InChI Key: HFGWIQJWHMUPCR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06559342B1

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.

[Compound]

Name

raw material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ethanolamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

monoethanolamine diethanolamine triethanolamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

catalyst A

Quantity

50 mL

Type

catalyst

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

raw material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N.C1CO1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Three

[Compound]

|

Name

|

ethanolamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

monoethanolamine diethanolamine triethanolamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO

|

Step Five

[Compound]

|

Name

|

catalyst A

|

|

Quantity

|

50 mL

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A stainless steel tube having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a heat-insulation was used as a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing phase

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat of reaction over the length of about 100 mm from the inlet at the initial stage

|

WAIT

|

Type

|

WAIT

|

|

Details

|

barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer

|

|

Duration

|

200 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The results obtained

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(CCO)CCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(CCO)(CCO)CCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06559342B1

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.

[Compound]

Name

raw material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ethanolamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

monoethanolamine diethanolamine triethanolamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

catalyst A

Quantity

50 mL

Type

catalyst

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

raw material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N.C1CO1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Three

[Compound]

|

Name

|

ethanolamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

monoethanolamine diethanolamine triethanolamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO

|

Step Five

[Compound]

|

Name

|

catalyst A

|

|

Quantity

|

50 mL

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A stainless steel tube having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a heat-insulation was used as a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing phase

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat of reaction over the length of about 100 mm from the inlet at the initial stage

|

WAIT

|

Type

|

WAIT

|

|

Details

|

barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer

|

|

Duration

|

200 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The results obtained

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(CCO)CCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(CCO)(CCO)CCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06559342B1

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.

[Compound]

Name

raw material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ethanolamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

monoethanolamine diethanolamine triethanolamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

catalyst A

Quantity

50 mL

Type

catalyst

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

raw material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N.C1CO1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Three

[Compound]

|

Name

|

ethanolamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

monoethanolamine diethanolamine triethanolamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO

|

Step Five

[Compound]

|

Name

|

catalyst A

|

|

Quantity

|

50 mL

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A stainless steel tube having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a heat-insulation was used as a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing phase

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat of reaction over the length of about 100 mm from the inlet at the initial stage

|

WAIT

|

Type

|

WAIT

|

|

Details

|

barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer

|

|

Duration

|

200 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The results obtained

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(CCO)CCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(CCO)(CCO)CCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06559342B1

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.

[Compound]

Name

raw material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ethanolamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

monoethanolamine diethanolamine triethanolamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

catalyst A

Quantity

50 mL

Type

catalyst

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

raw material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N.C1CO1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Three

[Compound]

|

Name

|

ethanolamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

monoethanolamine diethanolamine triethanolamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO

|

Step Five

[Compound]

|

Name

|

catalyst A

|

|

Quantity

|

50 mL

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A stainless steel tube having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a heat-insulation was used as a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing phase

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat of reaction over the length of about 100 mm from the inlet at the initial stage

|

WAIT

|

Type

|

WAIT

|

|

Details

|

barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer

|

|

Duration

|

200 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The results obtained

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(CCO)CCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(CCO)(CCO)CCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |